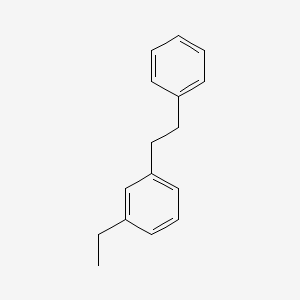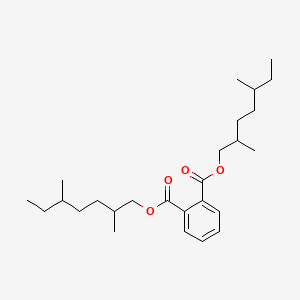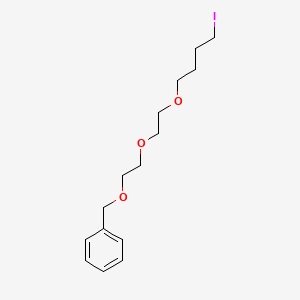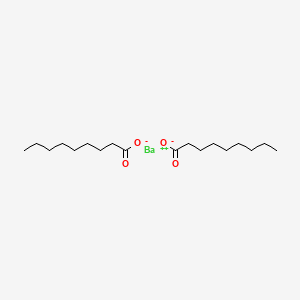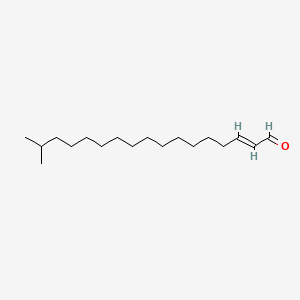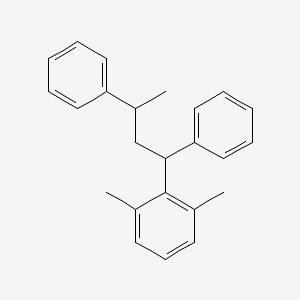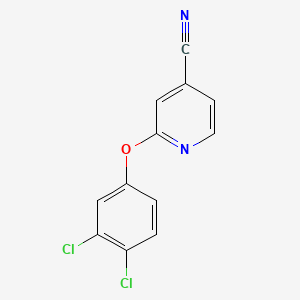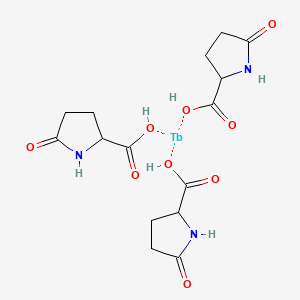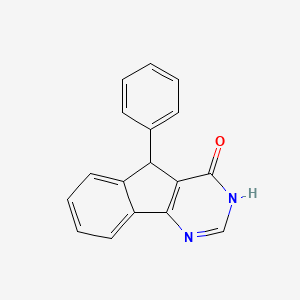
Chromium(2+) methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(2+) methacrylate is a coordination compound where chromium is in the +2 oxidation state, coordinated to methacrylate ligands Methacrylate is the conjugate base of methacrylic acid, a commonly used monomer in the production of polymers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(2+) methacrylate can be synthesized through the reaction of chromium(2+) salts with methacrylic acid or its derivatives. One common method involves the reaction of chromium(2+) chloride with sodium methacrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of chromium(2+). The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(2+) methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium(2+) can be oxidized to chromium(3+) in the presence of oxidizing agents.
Reduction: Chromium(2+) can act as a reducing agent, reducing other compounds while being oxidized to chromium(3+).
Substitution: The methacrylate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Chromium(3+) methacrylate or other chromium(3+) complexes.
Reduction: Chromium(3+) compounds and reduced products of the reactants.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chromium(2+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which chromium(2+) methacrylate exerts its effects depends on the specific application. In catalysis, the chromium center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation. The methacrylate ligands can influence the reactivity and selectivity of the chromium center. In biological systems, this compound may interact with proteins and other biomolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Chromium(2+) methacrylate can be compared with other chromium(2+) and methacrylate compounds:
Chromium(2+) acetate: Similar coordination chemistry but different reactivity due to the acetate ligands.
Chromium(3+) methacrylate: Higher oxidation state, different redox properties, and potentially different applications.
Methyl methacrylate: A monomer used in polymer production, not a coordination compound but related through the methacrylate ligand.
Propiedades
Número CAS |
94275-74-8 |
|---|---|
Fórmula molecular |
C8H10CrO4 |
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
chromium(2+);2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Cr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
XOYMZNAPYOOFMS-UHFFFAOYSA-L |
SMILES canónico |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


